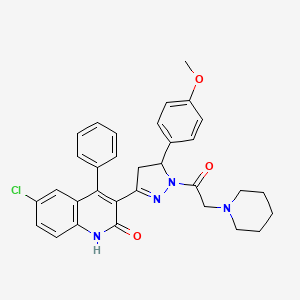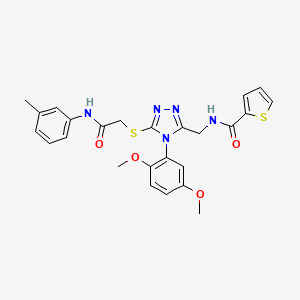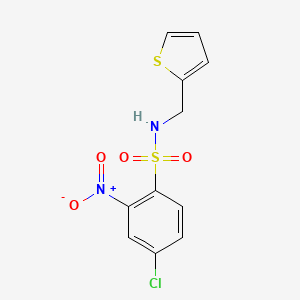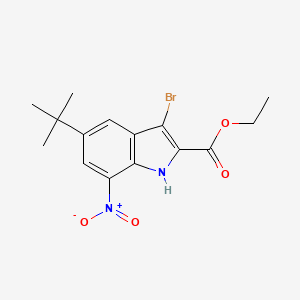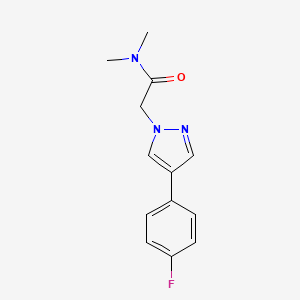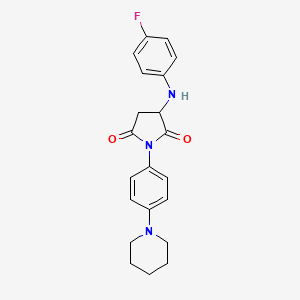
3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl amine is introduced.
Attachment of the Piperidinyl Group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- 3-((4-Methylphenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
Uniqueness
3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-15-4-6-16(7-5-15)23-19-14-20(26)25(21(19)27)18-10-8-17(9-11-18)24-12-2-1-3-13-24/h4-11,19,23H,1-3,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPZFNIWYIBIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
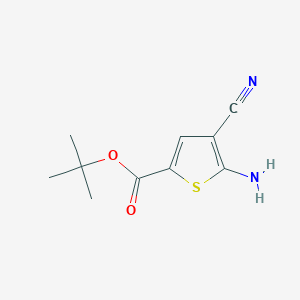
![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)
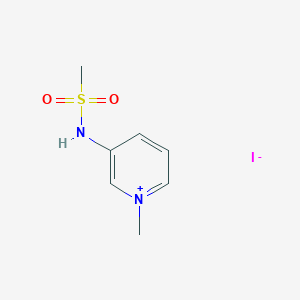
![4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide](/img/structure/B2402419.png)
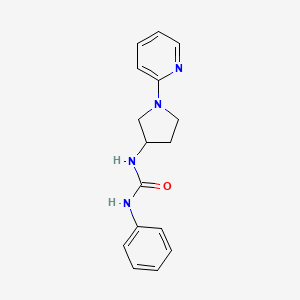
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)
![rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
